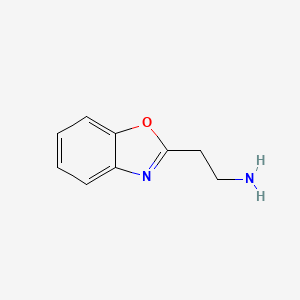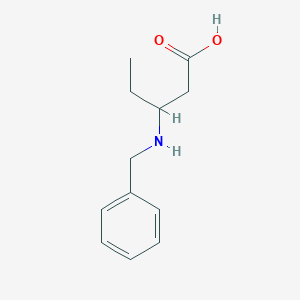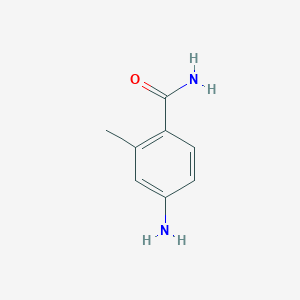
2-Bromo-5-(difluoromethoxy)pyridine
Descripción general
Descripción
2-Bromo-5-(difluoromethoxy)pyridine is a chemical compound that belongs to the class of pyridine derivatives. Pyridine derivatives are known for their diverse applications in the field of organic chemistry, particularly in the synthesis of pharmaceuticals, agrochemicals, and materials science. The presence of bromine and difluoromethoxy groups in the compound suggests potential reactivity that could be exploited in various chemical transformations.
Synthesis Analysis
The synthesis of pyridine derivatives often involves strategies such as carbon-carbon coupling reactions, as seen in the preparation of 3-bromo-5-(2,5-difluorophenyl)pyridine, which was synthesized via carbon-carbon coupling and characterized by XRD and spectroscopic techniques . Although the specific synthesis of 2-Bromo-5-(difluoromethoxy)pyridine is not detailed in the provided papers, similar methodologies could potentially be applied. For instance, the use of reagents like 2-(trifluoromethylsulfonyloxy)pyridine (TFOP) for ketone synthesis from carboxylic acids and aromatic hydrocarbons could offer insights into functional group transformations relevant to the synthesis of such compounds .
Molecular Structure Analysis
The molecular structure of pyridine derivatives can be elucidated using techniques such as X-ray diffraction (XRD) and spectroscopic methods, including Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy . Density Functional Theory (DFT) calculations can also provide insights into the geometric and electronic structure of these compounds, as demonstrated in the study of 5-Bromo-2-(trifluoromethyl)pyridine . These techniques could be applied to determine the molecular structure of 2-Bromo-5-(difluoromethoxy)pyridine and to predict its reactivity and physical properties.
Chemical Reactions Analysis
The reactivity of pyridine derivatives is influenced by the substituents attached to the pyridine ring. For example, the presence of a bromine atom can facilitate further functionalization through nucleophilic substitution or palladium-catalyzed cross-coupling reactions . The difluoromethoxy group could also participate in chemical reactions, potentially acting as a leaving group or being involved in oxidative addition reactions with transition metals. The study of bis(pyridine)-based bromonium ions provides insights into the reactivity of bromine in pyridine derivatives and the mechanisms of their reactions with acceptor olefins .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives, such as 2-Bromo-5-(difluoromethoxy)pyridine, can be influenced by the nature of the substituents. The presence of electron-withdrawing groups like bromine and difluoromethoxy can affect the compound's boiling point, solubility, and stability. Computational studies, including DFT and Time-Dependent DFT (TD-DFT), can predict properties like vibrational frequencies, HOMO-LUMO energies, and non-linear optical (NLO) properties . Additionally, the biological activity of pyridine derivatives can be assessed through antimicrobial testing and interaction studies with biomolecules like DNA .
Aplicaciones Científicas De Investigación
Spectroscopic Characterization and Optical Studies
- Spectroscopic Analysis : A related compound, 5-Bromo-2-(trifluoromethyl)pyridine, has been characterized using Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. This study provides insights into the structural and vibrational properties of bromo-substituted pyridines, which may apply to 2-Bromo-5-(difluoromethoxy)pyridine as well (Vural & Kara, 2017).
Synthesis and Structural Studies
- Novel Pyridine Derivatives Synthesis : Research on the synthesis of novel pyridine-based derivatives, including those related to 2-Bromo-5-(difluoromethoxy)pyridine, has been explored through Suzuki cross-coupling reactions. This highlights the compound's role in the development of new chemical entities with potential applications (Ahmad et al., 2017).
Quantum Mechanical Investigations
- Quantum Mechanical Studies : Density Functional Theory (DFT) studies have been conducted on bromo-substituted pyridines, providing insights into their electronic structure and potential reactivity, which can be relevant for understanding the properties of 2-Bromo-5-(difluoromethoxy)pyridine (Kuhn et al., 2003).
Biological and Antimicrobial Activities
- Biological Activities : Bromo-substituted pyridines have been investigated for their antimicrobial activities, suggesting possible biomedical applications for 2-Bromo-5-(difluoromethoxy)pyridine (Vural & Kara, 2017).
Molecular Structure and Conformation
- Molecular Structure Analysis : Studies on the molecular structure and conformational preferences of bromo-substituted pyridines, such as 2-Bromo-5-(difluoromethoxy)pyridine, have been conducted using X-ray diffraction and NMR spectroscopy. These studies contribute to the understanding of the compound's structural properties (Ghiasuddin et al., 2018).
Safety And Hazards
Propiedades
IUPAC Name |
2-bromo-5-(difluoromethoxy)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrF2NO/c7-5-2-1-4(3-10-5)11-6(8)9/h1-3,6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYKSHJJKXWPSHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1OC(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90630810 | |
| Record name | 2-Bromo-5-(difluoromethoxy)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90630810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-(difluoromethoxy)pyridine | |
CAS RN |
845827-14-7 | |
| Record name | 2-Bromo-5-(difluoromethoxy)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=845827-14-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-5-(difluoromethoxy)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90630810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-5-(difluoromethoxy)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-Bromo-2-(trimethylsilyl)furo[3,2-b]pyridine](/img/structure/B1289967.png)









